Thioglycine

Description

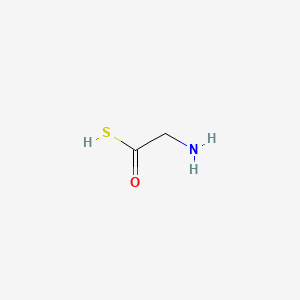

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIBWZIQDUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335011 | |

| Record name | Aminothioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-10-1 | |

| Record name | Thioglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Thioglycine?

An In-depth Technical Guide to the Chemical Properties of Thioglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the sulfur analog of the amino acid glycine (B1666218), is a molecule of significant interest due to its unique chemical properties and biological activities. As an organosulfur compound, it serves as a hydrogen sulfide (B99878) (H₂S) donor, a crucial signaling molecule in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, acidity, redox activity, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in relevant signaling pathways. This document is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology, particularly those involved in drug design and development.

Introduction

This compound, systematically named 2-aminoethanethioic S-acid, is the simplest thioamino acid.[1] Its structure incorporates both an amino group and a thiol group, rendering it a bifunctional molecule with a rich chemical profile. The presence of the thiol group is central to its reactivity, making it a potent nucleophile, a metal chelator, and a precursor to the gasotransmitter hydrogen sulfide (H₂S).[2][3] Understanding the fundamental chemical properties of this compound is essential for harnessing its therapeutic potential and for the development of novel H₂S-based drugs.

Physicochemical Properties

This compound is a white solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NOS | [1] |

| Molecular Weight | 91.13 g/mol | [1] |

| Appearance | White solid | [3] |

| Solubility | Soluble in water and DMSO (10 mg/ml) | [3] |

Acidity and pKa Values

| Ionizable Group | Estimated pKa Range | Reference (Analogous Compounds) |

| Amino Group (-NH₃⁺) | 9.0 - 10.5 | [4] |

| Thiol Group (-SH) | 8.0 - 10.5 | [4][5] |

Representative Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

This protocol describes a general method for determining the pKa values of an amino acid like this compound using ¹H NMR spectroscopy. The principle relies on monitoring the change in the chemical shift of protons adjacent to the ionizable groups as a function of pH.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

0.1 M DCl in D₂O

-

0.1 M NaOD in D₂O

-

NMR spectrometer

-

pH meter calibrated for D₂O

-

NMR tubes

Procedure:

-

Dissolve a known amount of this compound in D₂O to a final concentration of approximately 10 mM in an NMR tube.

-

Calibrate the pH meter using standard buffer solutions in D₂O.

-

Measure the initial pD of the this compound solution. (Note: pD = pH + 0.4)

-

Acquire a ¹H NMR spectrum of the initial solution.

-

Titrate the solution by adding small aliquots of 0.1 M DCl. After each addition, mix the solution thoroughly and measure the pD.

-

Acquire a ¹H NMR spectrum at each pD point. Continue until a low pD (e.g., pD 1-2) is reached.

-

Repeat the titration in a separate experiment starting from the initial pD and adding small aliquots of 0.1 M NaOD until a high pD (e.g., pD 11-12) is reached, acquiring a ¹H NMR spectrum at each step.

-

Identify the protons whose chemical shifts are sensitive to the change in pD. These will be the protons on the α-carbon.

-

Plot the chemical shift (δ) of these protons as a function of pD.

-

Fit the titration data to the Henderson-Hasselbalch equation to determine the pKa values for the amino and thiol groups. The inflection points of the resulting sigmoidal curve correspond to the pKa values.[6]

Redox Properties

The thiol group of this compound can undergo oxidation-reduction reactions. The most common is the two-electron oxidation to form the corresponding disulfide, dithis compound. The redox potential of the this compound/dithis compound couple is a measure of its tendency to be oxidized. While a specific standard redox potential for this compound has not been reported, it is expected to be in a similar range to other small molecule thiols like cysteine. The redox potential of thiol-disulfide systems is generally pH-dependent.[7]

Representative Experimental Protocol: Redox Potential Determination by Cyclic Voltammetry

This protocol outlines a general method for determining the redox potential of a thiol-containing compound like this compound using cyclic voltammetry.

Materials:

-

This compound

-

Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)

-

Working electrode (e.g., glassy carbon or gold electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (e.g., 1-10 mM) in the supporting electrolyte solution.

-

Set up the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the this compound solution.

-

Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan. The potential is swept from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the thiol group, and then the scan is reversed.

-

Record the resulting current as a function of the applied potential. The voltammogram will show an anodic peak corresponding to the oxidation of this compound to its disulfide and, on the reverse scan, a cathodic peak for the reduction of the disulfide back to the thiol.

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).

-

The experiment should be repeated at various scan rates to assess the reversibility of the redox process.

Reactivity and Stability

This compound exhibits reactivity characteristic of both amines and thiols. The thiol group is a strong nucleophile and can participate in various reactions.

-

H₂S Donor Activity: In the presence of bicarbonate, this compound decomposes to release hydrogen sulfide (H₂S).[2] This property is central to its biological activity. It is stable under acidic and basic conditions in the absence of bicarbonate.[2]

-

Reaction with Aldehydes and Ketones: Like other thiols, this compound is expected to react with aldehydes and ketones to form thioacetals.

-

Metal Chelation: The presence of both the amino and thiol groups makes this compound a potential chelating agent for various metal ions. While specific stability constants for this compound-metal complexes are not widely reported, it is expected to form stable complexes with soft metal ions.[8] The stability constants for the related molecule, glycine, with various metal ions are well-documented.[9]

Biological Activity and Signaling Pathways

The primary biological significance of this compound stems from its ability to act as an H₂S donor. H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasorelaxation, cardioprotection, and neurotransmission.

This compound has been shown to enhance the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[2] H₂S, released from this compound, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including the relaxation of smooth muscle cells.[8]

Synthesis

This compound can be synthesized from its corresponding N-protected glycine derivative. A representative protocol is outlined below.

Representative Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of thioacids from amino acids.

Materials:

-

N-Boc-glycine

-

Dichloromethane (DCM)

-

Hydrogen sulfide (H₂S) gas

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of N-Boc-glycine: Dissolve N-Boc-glycine in anhydrous DCM. Add 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Thiolation: Cool the reaction mixture to 0 °C and bubble H₂S gas through the solution for a specified period. The reaction progress can be monitored by TLC.

-

Deprotection: After the thiolation is complete, remove the solvent under reduced pressure. Dissolve the crude product in a 1:1 mixture of DCM and TFA and stir at room temperature to remove the Boc protecting group.

-

Purification: After deprotection, concentrate the reaction mixture under reduced pressure. The crude this compound can be purified by recrystallization or chromatography.

Conclusion

This compound is a versatile molecule with a rich chemical profile that underpins its significant biological activities. Its role as an H₂S donor makes it a valuable tool for studying the physiological effects of this gasotransmitter and a promising lead compound in drug development. While there is a need for more extensive characterization of its quantitative chemical properties, such as its pKa values and redox potential, the information currently available provides a strong foundation for further research. The experimental protocols and data presented in this guide are intended to facilitate these future investigations and to aid in the rational design of new therapeutic agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]

- 6. ijtsrd.com [ijtsrd.com]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR determination of pKa values in α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Bicarbonate-Triggered Release of Hydrogen Sulfide from Thioglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical endogenous signaling molecule, a gasotransmitter, with profound implications in a myriad of physiological and pathophysiological processes. Its therapeutic potential has spurred the development of various H₂S donor molecules. Among these, thioglycine stands out as a water-soluble, slow-releasing donor that is specifically activated by bicarbonate, a ubiquitous physiological anion. This targeted activation mechanism offers a significant advantage for controlled H₂S delivery in biological systems. This technical guide provides an in-depth exploration of the mechanism of H₂S release from this compound in a bicarbonate buffer, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism: Bicarbonate-Induced Cyclization and H₂S Liberation

The release of hydrogen sulfide from this compound in the presence of bicarbonate is not a simple hydrolysis event but rather a sophisticated intramolecular cyclization process. This compound remains stable under both acidic and basic conditions; however, the nucleophilic nature of bicarbonate is the key trigger for the transformation.[1][2]

The proposed mechanism involves the following key steps:

-

Activation by Bicarbonate: The bicarbonate ion acts as a base, deprotonating the amino group of this compound. This increases the nucleophilicity of the nitrogen atom.

-

Intramolecular Cyclization: The deprotonated amino group then attacks the thiocarbonyl carbon, initiating an intramolecular cyclization.

-

Formation of Glycine (B1666218) N-Carboxyanhydride: This cyclization leads to the formation of a five-membered ring intermediate, glycine N-carboxyanhydride (NCA), and the concomitant release of a hydrosulfide (B80085) ion (HS⁻).[3]

-

Protonation and H₂S Release: The hydrosulfide ion subsequently abstracts a proton from the aqueous environment to form gaseous hydrogen sulfide (H₂S).

This mechanism is advantageous as it produces the natural amino acid glycine and H₂S, both of which are biocompatible. The slow and sustained release profile observed from this reaction is particularly desirable for therapeutic applications, mimicking endogenous H₂S production more closely than bolus donors like NaHS.[3]

Visualizing the Reaction Pathway

The following diagram, generated using Graphviz, illustrates the proposed mechanism for the bicarbonate-triggered release of H₂S from this compound.

Caption: Proposed mechanism of H₂S release from this compound initiated by bicarbonate.

Quantitative Data: H₂S Release Kinetics

While direct kinetic data for the H₂S release from this compound as a function of bicarbonate concentration is not extensively tabulated in the literature, the rate-limiting step is understood to be the decomposition of the N-carboxyanhydride (NCA) intermediate. The following table summarizes the H₂S release half-lives from various amino acid-derived N-thiocarboxyanhydrides (NTAs), which are analogous to the glycine N-carboxyanhydride formed from this compound. This data provides valuable insight into the controlled release kinetics of this class of H₂S donors.

| N-Thiocarboxyanhydride (NTA) | H₂S Release Half-life (t₁/₂) in hours |

| β-Ala-NTA | 1.1 |

| Gly-NTA | 1.7 |

| Ala-NTA | 1.8 |

| Leu-NTA | 4.5 |

| Phe-NTA | 6.5 |

| Pro-NTA | 6.8 |

| Aib-NTA | 10.0 |

| Val-NTA | 20.0 |

| Data adapted from Matson J. B. et al., 2021. Conditions: 100 μM NTA in 10 mM PBS solution with 5% DMSO and 300 nM Carbonic Anhydrase (CA) at pH 7.4. |

This table demonstrates that the structure of the amino acid precursor significantly influences the rate of H₂S release, allowing for the tuning of the release profile for specific therapeutic applications.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from Boc-protected glycine. The following is a general protocol:

Materials:

-

Boc-glycine

-

Dichloromethane (DCM), anhydrous

-

Hydrogen sulfide (H₂S) gas

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Activation of Boc-glycine: Dissolve Boc-glycine in anhydrous DCM under an inert atmosphere. Add 1,1'-carbonyldiimidazole (CDI) portion-wise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Thiolation: Bubble H₂S gas through the reaction mixture. The reaction progress can be monitored by TLC until the activated intermediate is consumed.

-

Work-up and Purification: After the reaction is complete, purge the excess H₂S gas with nitrogen. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude Boc-thioglycine. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified Boc-thioglycine in a 1:1 mixture of DCM and TFA. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting this compound can be further purified by recrystallization.

Measurement of H₂S Release

1. Amperometric H₂S Sensor Method

This method provides real-time monitoring of H₂S release.

Materials:

-

Amperometric H₂S microsensor and picoammeter

-

Calibration standards (e.g., NaHS solutions of known concentrations)

-

Bicarbonate buffer (e.g., 40 mM NaHCO₃ in phosphate-buffered saline, pH 7.4)

-

This compound solution

-

Nitrogen gas

Procedure:

-

Sensor Calibration: Calibrate the H₂S microsensor according to the manufacturer's instructions using freshly prepared NaHS standards of varying concentrations. Generate a calibration curve of current (pA or nA) versus H₂S concentration (µM).

-

Reaction Setup: In a sealed reaction vessel, add the bicarbonate buffer and purge with nitrogen gas to create an anaerobic environment.

-

Baseline Measurement: Insert the calibrated H₂S sensor into the buffer and allow the signal to stabilize to obtain a baseline reading.

-

Initiation of H₂S Release: Inject a known concentration of this compound solution into the bicarbonate buffer to initiate the reaction.

-

Data Acquisition: Record the sensor output (current) over time.

-

Data Analysis: Convert the current readings to H₂S concentrations using the calibration curve. Plot H₂S concentration versus time to obtain the release profile.

2. Methylene (B1212753) Blue Assay

This is a colorimetric end-point assay for the quantification of total sulfide.

Materials:

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Bicarbonate buffer

-

This compound solution

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction: Incubate a known concentration of this compound in bicarbonate buffer for a specific time period at a controlled temperature (e.g., 37°C).

-

Sulfide Trapping: At the desired time point, add zinc acetate solution to the reaction mixture to trap the released H₂S as zinc sulfide (ZnS).

-

Color Development: Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution to the mixture. This reaction forms methylene blue in the presence of sulfide.

-

Protein Precipitation: Add TCA solution to precipitate any proteins and stop the reaction.

-

Centrifugation: Centrifuge the samples to pellet the precipitate.

-

Measurement: Measure the absorbance of the supernatant at 675 nm using a UV-Vis spectrophotometer.

-

Quantification: Determine the H₂S concentration from a standard curve prepared using NaHS solutions of known concentrations.

Experimental Workflow Visualization

The following diagram outlines the general workflow for quantifying H₂S release from this compound.

Caption: General workflow for the quantification of H₂S release from this compound.

Conclusion

This compound serves as a promising H₂S donor with a physiologically relevant activation mechanism. The bicarbonate-triggered release proceeds through the formation of a glycine N-carboxyanhydride intermediate, ensuring a slow and sustained liberation of H₂S with biocompatible byproducts. The tunability of H₂S release, as suggested by the kinetics of related N-thiocarboxyanhydrides, offers a significant advantage for the design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the H₂S-releasing properties of this compound and other bicarbonate-activated donors, thereby facilitating their development for a wide range of biomedical applications.

References

Stability of Thioglycine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of thioglycine in aqueous solutions under both acidic and basic conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages data from closely related analogous compounds, namely N-acetylcysteine and cysteine, to infer potential degradation pathways and kinetics. This compound, possessing a reactive thiol and a thioester-like functional group, is susceptible to hydrolysis and oxidation. Under acidic conditions, hydrolysis to glycine (B1666218) and hydrogen sulfide (B99878) is a probable degradation route. In basic media, both hydrolysis and oxidative dimerization are significant concerns. This document outlines potential degradation mechanisms, presents stability data from analogous compounds in a tabular format, provides detailed experimental protocols for stability-indicating analyses, and uses visualizations to illustrate key concepts and workflows.

Introduction

This compound is an organosulfur compound and the thioacid analogue of glycine. Its structure, featuring both a primary amine and a thiol group, makes it a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its stability profile is critical for its application in drug development, formulation, and as a research tool. The reactivity of the thiol group and the potential for hydrolysis of the thioacid moiety are the primary determinants of its stability in aqueous environments. This guide will explore these factors in detail, providing a predictive analysis based on the well-documented stability of similar molecules.

Predicted Degradation Pathways of this compound

The degradation of this compound is primarily dictated by its two key functional groups: the thiol (-SH) and the aminothioacetic acid backbone. The likely degradation pathways are hydrolysis and oxidation, both of which are significantly influenced by pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the thioester-like bond of this compound is susceptible to hydrolysis. This reaction is analogous to the acid-catalyzed hydrolysis of thioesters. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide results in the formation of glycine. At low pH, the hydrolysis of cysteine to produce hydrogen sulfide has also been reported, suggesting a similar pathway for this compound.[1][2]

Base-Mediated Degradation

In neutral to basic conditions, two primary degradation pathways are anticipated: base-catalyzed hydrolysis and oxidation.

-

Base-Catalyzed Hydrolysis: Similar to acid hydrolysis, the thioester linkage can be cleaved under basic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield glycine and a hydrosulfide (B80085) anion. The rate of this reaction is expected to increase with pH.[3][4]

-

Oxidation: The thiol group of this compound is susceptible to oxidation, particularly at neutral to alkaline pH where the more reactive thiolate anion is present.[5][6][7] The primary oxidation product is expected to be the corresponding disulfide dimer. This is a common degradation pathway for thiol-containing compounds like N-acetylcysteine.[8] The presence of oxygen and metal ions can catalyze this oxidation.[9]

Quantitative Stability Data (from Analogous Compounds)

Table 1: Forced Degradation of N-Acetylcysteine (NAC) in Aqueous Solution [8]

| Stress Condition | Reagent/Parameters | Duration | % Degradation of NAC | Major Degradation Product |

| Acidic Hydrolysis | 0.5 M HCl | 1 min | 15% | Dimer |

| Basic Hydrolysis | 0.1 M NaOH | 10 min | 23% | Multiple Products |

| Oxidation | 0.3% H₂O₂ | 3 hours | 6% | Dimer |

| Thermal | 80 °C | 3 hours | 24% | Multiple Products |

| Photolytic | Sunlamp | 28 days | 3% | Dimer |

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. The following protocols are based on established methods for the analysis of N-acetylcysteine and other thiol-containing compounds.[10][11][12]

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Thermostatic water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60 °C for 2 hours.

-

Cool the solution and neutralize with 1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate at 60 °C for 1 hour.

-

Cool the solution and neutralize with 1 M HCl.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 4 hours, protected from light.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a vial containing the this compound stock solution in a hot air oven at 80 °C for 48 hours.

-

Cool the solution and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

Dilute the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.

-

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions (based on NAC analysis[10][12]):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.

-

Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.

-

Organic Phase (B): Acetonitrile.

-

-

Gradient Program (Example):

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Conclusion

While direct and extensive stability data for this compound is limited, a comprehensive understanding of its potential degradation can be formulated by examining its chemical structure and the behavior of analogous compounds like N-acetylcysteine and cysteine. This compound is likely to undergo hydrolysis under both acidic and basic conditions and is susceptible to oxidation, particularly in alkaline media. The provided experimental protocols for forced degradation and HPLC analysis offer a robust framework for researchers and drug development professionals to perform their own stability assessments. Further studies are warranted to isolate and characterize the specific degradation products of this compound and to determine its degradation kinetics under various pharmaceutically relevant conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s10901.pcdn.co [s10901.pcdn.co]

- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 11. archives.ijper.org [archives.ijper.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Solubility of Thioglycine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility of thioglycine, a sulfur-containing analog of glycine. While comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature, this document consolidates the existing information and provides a detailed experimental framework for its determination. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a hydrogen sulfide (B99878) (H₂S) donor.

Introduction to this compound

This compound, also known as 2-aminoethanethioic S-acid, is the thiol analog of the amino acid glycine. Its structure incorporates a thiol group (-SH) in place of the hydroxyl group of the carboxylic acid, which significantly influences its chemical properties, including its solubility. It has garnered interest in biomedical research as a stable, water-soluble H₂S donor, with potential therapeutic applications in cardiovascular diseases due to its ability to promote vasorelaxation.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited. The available information indicates its solubility in Dimethyl Sulfoxide (DMSO) and its general solubility in water. Due to the limited publicly available data, a comprehensive table of solubility in various common laboratory solvents cannot be provided at this time. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL |

| Water | Not Specified | Soluble |

Factors Influencing this compound Solubility

The solubility of this compound, like other amino acids, is influenced by several factors:

-

Polarity of the Solvent: As a polar molecule with an amino group and a thiocarboxylic acid group, this compound is expected to be more soluble in polar solvents like water and DMSO. Its solubility is likely to be lower in non-polar organic solvents.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. However, the temperature dependence of this compound solubility has not been extensively characterized.

-

pH of the Solution: The charge state of the amino and thiocarboxylic acid groups will change with pH, which will, in turn, affect its solubility. At its isoelectric point, the net charge is zero, which often corresponds to the point of minimum solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound.

Experimental Protocol for Determining this compound Solubility

This section provides a detailed methodology for determining the solubility of this compound in various laboratory solvents. The protocol is based on the gravimetric method, a reliable and widely used technique for solubility determination.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials or test tubes with secure caps

-

Syringe filters (0.22 µm)

-

Pipettes and other standard laboratory glassware

-

Oven or vacuum desiccator

4.2. Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of this compound solubility.

Thioglycine: A Promising Cardioprotective Agent in Preclinical Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge, contributing to morbidity and mortality following events such as myocardial infarction and cardiac surgery. While timely reperfusion is crucial for salvaging ischemic myocardium, it can paradoxically exacerbate tissue damage. This has spurred the search for effective cardioprotective agents. Thioglycine, a glycine (B1666218) analog, has emerged as a potential therapeutic candidate. It functions as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a gaseous signaling molecule with known cytoprotective properties.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Preclinical Data

The primary preclinical evidence for this compound's cardioprotective effects comes from a study in an anesthetized rabbit model of myocardial I/R injury. The data from this study, comparing this compound to a direct H₂S donor (NaHS) and its parent compound glycine, are summarized below.

Table 1: Effect of this compound on Myocardial Infarct Size in Anesthetized Rabbits

| Treatment Group | N | Area at Risk (AAR) (% of Left Ventricle) | Infarct Size (% of AAR) |

| Control | - | - | 45.3 ± 2.3 |

| Glycine | - | - | 31.37 ± 1.7 |

| This compound | - | - | 17.7 ± 2.0 |

| NaHS | - | - | 12.3 ± 3.3* |

*p<0.05 vs. Control. Data presented as mean ± SEM. (Data extracted from a preclinical study[1]).

Table 2: Effect of this compound on Akt Kinase Activation in Rabbit Myocardium

| Treatment Group | Relative Phospho-Akt/Total Akt Ratio |

| Control | Baseline |

| Glycine | Increased vs. Control |

| This compound | Significantly Increased vs. Control |

| NaHS | Significantly Increased vs. Control* |

*p<0.05 vs. Control. The study reported a higher activation of Akt in the this compound and NaHS groups compared to the Glycine group.[1]

Note: At present, publicly available quantitative data on the effects of this compound on specific markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity) in the context of myocardial I/R injury are limited. Further research is needed to fully elucidate its impact on these critical aspects of cardioprotection.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Rabbit Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes the surgical procedure to induce a controlled period of myocardial ischemia followed by reperfusion in rabbits, a standard model for studying cardioprotective interventions.

Materials:

-

New Zealand White rabbits (male, 2.5-3.0 kg)

-

Anesthetics (e.g., sodium pentobarbital)

-

Mechanical ventilator

-

Surgical instruments for thoracotomy

-

4-0 silk suture with a taper needle

-

Vessel loop or snare occluder

-

Physiological monitoring equipment (ECG, blood pressure)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rabbit and initiate mechanical ventilation. Monitor vital signs throughout the procedure.

-

Surgical Preparation: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 4-0 silk suture around the LAD.

-

Ischemia: Induce regional myocardial ischemia by tightening the suture using a snare occluder. Successful occlusion is confirmed by the appearance of regional cyanosis and ECG changes (e.g., ST-segment elevation). The duration of ischemia in the key this compound study was 30 minutes.[1]

-

Drug Administration: In the cited study, this compound (16.26 μg/kg), glycine (13.39 μg/kg), or NaHS (100 μg/kg) was administered as an intravenous bolus 10 minutes before reperfusion, followed by a continuous infusion for the first 2 hours of reperfusion.[1]

-

Reperfusion: Release the snare to allow blood flow to return to the previously ischemic myocardium. The reperfusion period in the study was 3 hours.[1]

-

Tissue Harvesting: At the end of the reperfusion period, excise the heart for further analysis (infarct size measurement, western blotting).

Experimental Workflow for Rabbit Myocardial I/R Model

Rabbit Ischemia-Reperfusion Surgical Workflow

Myocardial Infarct Size Quantification using TTC Staining

Triphenyltetrazolium chloride (TTC) is a colorimetric stain used to differentiate viable (red) from infarcted (pale/white) myocardial tissue based on the activity of mitochondrial dehydrogenases.

Materials:

-

Excised rabbit heart

-

1% TTC solution in phosphate (B84403) buffer (pH 7.4)

-

10% neutral buffered formalin

-

Heart slicing apparatus or sharp blade

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Heart Slicing: After excision, rinse the heart in cold saline. Freeze the heart briefly to facilitate uniform slicing. Cut the ventricles into 2-3 mm thick transverse slices from apex to base.

-

TTC Incubation: Immerse the heart slices in a 1% TTC solution at 37°C for 20-30 minutes. Protect the solution from light.

-

Staining Reaction: Viable myocardium with intact dehydrogenase activity will reduce the TTC to a red formazan (B1609692) precipitate. Infarcted tissue, lacking this enzymatic activity, will remain unstained.

-

Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the contrast between the stained and unstained areas.

-

Image Acquisition: Acquire high-resolution digital images of both sides of each heart slice.

-

Image Analysis:

-

Using image analysis software, trace the borders of the entire left ventricle (LV), the area at risk (AAR), and the infarcted area (un-stained) for each slice.

-

Calculate the area of each region for each slice.

-

Determine the volume of the LV, AAR, and infarct for each slice by multiplying the area by the slice thickness.

-

Sum the volumes from all slices to obtain the total volumes.

-

Express the infarct size as a percentage of the AAR.

-

Western Blotting for Phosphorylated Akt, eNOS, and GSK3β

Western blotting is a technique used to detect and quantify specific proteins in a tissue homogenate. This protocol is for the analysis of the phosphorylation status of key signaling proteins.

Materials:

-

Myocardial tissue samples from the area at risk

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (rabbit anti-phospho-Akt, rabbit anti-total Akt, rabbit anti-phospho-eNOS, rabbit anti-total eNOS, rabbit anti-phospho-GSK3β, rabbit anti-total GSK3β)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize myocardial tissue samples in ice-cold lysis buffer. Centrifuge the lysates and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., total Akt) and/or a housekeeping protein (e.g., GAPDH).

-

Densitometry: Quantify the band intensities using image analysis software. Express the level of the phosphorylated protein relative to the total protein.

Signaling Pathways

This compound is believed to exert its cardioprotective effects primarily through the release of H₂S, which in turn activates pro-survival signaling pathways within cardiomyocytes. The key pathway implicated in the preclinical studies of this compound is the PI3K/Akt pathway.

This compound-Mediated Cardioprotective Signaling Pathway

The proposed mechanism involves the following steps:

-

H₂S Donation: this compound slowly releases H₂S in the myocardium.

-

PI3K Activation: H₂S is thought to activate phosphoinositide 3-kinase (PI3K).

-

Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B).

-

Downstream Effects: Activated Akt can then phosphorylate and regulate a variety of downstream targets to promote cell survival and inhibit apoptosis. While the study on this compound in rabbits did not observe phosphorylation of eNOS and GSK3β, these are known downstream targets of Akt that are often implicated in cardioprotection.[1] The lack of observed phosphorylation in that specific study could be due to the timing of tissue collection or other experimental conditions.

This compound-Activated Cardioprotective Signaling

This compound's Cardioprotective Signaling Cascade

Conclusion

Preclinical evidence, primarily from a rabbit model of myocardial ischemia-reperfusion, suggests that this compound is a promising cardioprotective agent. Its mechanism of action as a slow-releasing H₂S donor, leading to the activation of the pro-survival PI3K/Akt signaling pathway, provides a strong rationale for its therapeutic potential. However, the current body of evidence is limited. Further in-depth preclinical studies are warranted to fully characterize its dose-response relationship, therapeutic window, and its effects on apoptosis and oxidative stress. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of future research in this important area of cardiovascular drug development.

References

The Emerging Antimicrobial Potential of Thio-Compounds: A Technical Overview of Thioglycine Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. This technical guide delves into the antimicrobial properties of compounds structurally related to Thioglycine, focusing on thioglycosides and thiopeptides. While direct studies on "this compound" are not prevalent in the current literature, the analysis of these related molecules provides significant insights into the potential antimicrobial efficacy of sulfur-containing amino acid derivatives against common laboratory strains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thioglycolic acid derivatives and thioglycosides has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds.

| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Thioglycosides | Acetylated derivatives | Selected Bacteria & Fungi | Promising values reported | Cefotaxime | Not specified |

| Gly-Gly Based Dipeptide | Compound 7a | S. aureus | 6.10 (mg/mL) | Not specified | Not specified |

| Gly-Gly Based Dipeptide | Compound 7bi | E. coli | 6.32 (mg/mL) | Not specified | Not specified |

| Gly-Gly Based Dipeptide | Compound 7a | C. albicans | 6.90 (mg/mL) | Not specified | Not specified |

| Gly-Gly Based Dipeptide | Compound 7b | A. niger | 6.48 (mg/mL) | Not specified | Not specified |

| Thioarylamide Derivatives | N-19004 | Various bacterial strains | 12.5 - 200 (µM) | Fosfomycin | Higher MIC values |

| Phytochemicals | 7-HC | E. coli | 800 | Not specified | Not specified |

| Phytochemicals | I3C | E. coli | 800 | Not specified | Not specified |

| Phytochemicals | 7-HC | S. aureus | 200 | Not specified | Not specified |

| Phytochemicals | I3C | S. aureus | 400 | Not specified | Not specified |

Mechanisms of Action

The antimicrobial mechanisms of this compound-related compounds, such as thiopeptides and thioglycosides, are multifaceted. Thiopeptides are well-established inhibitors of bacterial protein synthesis, while thioglycosides can interfere with glycan biosynthesis.[1][2]

Thiopeptide Inhibition of Protein Synthesis

Thiopeptides exert their antibacterial effect by binding to the bacterial ribosome, specifically at the interface of ribosomal protein L11 and the 23S rRNA.[2] This binding event stalls the ribosome during the elongation phase of translation, leading to a cessation of protein synthesis and ultimately, cell death.[2]

References

The Modulatory Role of Thioglycine on Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioglycine, a thiol-containing analog of glycine, is increasingly recognized for its significant influence on cellular metabolism. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates key metabolic pathways. Its primary mode of action is through the slow and sustained release of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with pleiotropic effects on cellular bioenergetics. This document summarizes the current understanding of this compound's impact on oxidative phosphorylation, glycolysis, and fatty acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Introduction

This compound stands out as a valuable experimental tool and potential therapeutic agent due to its ability to act as a slow-release donor of hydrogen sulfide (H₂S)[1][2][3][4]. Unlike inorganic sulfide salts (e.g., NaHS) that produce a rapid burst of H₂S, this compound's gradual decomposition in the presence of bicarbonate mimics the continuous, low-level endogenous production of H₂S, providing a more physiologically relevant model for studying its effects[1][2][4]. H₂S is now considered the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), and it plays a crucial role in regulating a wide array of physiological processes, including metabolic homeostasis[5][6][7]. This guide will elucidate the downstream metabolic consequences of this compound-derived H₂S, focusing on its dose-dependent effects on core energy-producing pathways.

Mechanism of Action: H₂S Donation and cGMP Formation

This compound is stable under acidic and basic conditions but liberates H₂S in the presence of bicarbonate[1][3][4]. This reaction is crucial for its biological activity. A primary downstream signaling event following H₂S release is the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) levels[3][8]. H₂S has been shown to inhibit phosphodiesterase (PDE) activity, leading to an accumulation of cGMP[9][10][11]. This increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of H₂S[9][12][13].

Modulation of Core Metabolic Pathways

The metabolic influence of this compound is primarily mediated by the effects of H₂S on cellular bioenergetics. These effects are notably dose-dependent.

Oxidative Phosphorylation

H₂S has a dual role in mitochondrial respiration. At low, physiological concentrations, it can serve as an electron donor to the electron transport chain (ETC), specifically at the level of coenzyme Q, through the action of sulfide quinone oxidoreductase (SQR)[5][14]. This process can stimulate ATP production[5][15]. Conversely, at higher concentrations, H₂S is known to inhibit cytochrome c oxidase (Complex IV) of the ETC, thereby impeding aerobic respiration[6][7][15].

Glycolysis

H₂S has been demonstrated to stimulate glycolysis-mediated ATP production. This effect is particularly evident in cells lacking mitochondria, such as erythrocytes, but has also been observed in other cell types where H₂S can promote aerobic glycolysis[16][17]. The stimulation of glycolysis may serve as a compensatory mechanism to maintain ATP levels when oxidative phosphorylation is inhibited by higher concentrations of H₂S[17]. However, some studies have also shown that H₂S can impair glucose uptake and glycogen (B147801) storage while enhancing gluconeogenesis in hepatocytes[18].

Fatty Acid Metabolism

The influence of H₂S on lipid metabolism is complex. Some studies indicate that exogenous H₂S can shift substrate utilization in cardiomyocytes from fatty acid oxidation towards glucose oxidation[5]. In adipocytes, H₂S has been shown to promote adipogenesis and lipid accumulation[19]. Conversely, other research suggests that H₂S stimulates lipolysis in adipose tissue in a cAMP-PKA-dependent manner[20][21]. This could contribute to an increase in plasma non-esterified fatty acids[20][21].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and H₂S donors from key studies.

Table 1: H₂S Release from this compound

| Parameter | Value | Conditions | Reference |

| H₂S Release | Concentration-dependent | Detected with H₂S specific amperometric sensor | [1] |

| H₂S from 100 µM this compound | Up to ~50 µM | In solution | [8] |

| In vivo H₂S elevation | Significant after 30 mins, sustained for 8 hrs | 5 mg/kg intraperitoneal injection in rats | [1] |

Table 2: Effect of this compound and H₂S Donors on cGMP Levels

| Compound | Effect on cGMP | Concentration | Cell/Tissue Type | Reference |

| This compound | ~10-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1][8] |

| L-thiovaline | >10-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1] |

| NaHS | ~2-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1][8] |

| NaHS | Increased | 100 µM | Rabbit myocardium | [10] |

Table 3: Cardioprotective Effects of this compound

| Treatment Group | Infarct Size (% I/R) | Animal Model | Reference |

| Control | 45.3 ± 2.3% | Anesthetized rabbits (30 min ischemia / 3 hr reperfusion) | [2] |

| Glycine | 31.37 ± 1.7% | Anesthetized rabbits | [2] |

| This compound | 17.7 ± 2.0% | Anesthetized rabbits | [2] |

| NaHS | 12.3 ± 3.3% | Anesthetized rabbits | [2] |

Experimental Protocols

Measurement of H₂S Release from this compound

Principle: An amperometric sensor is used to detect the concentration-dependent and time-dependent release of H₂S from this compound in the presence of a trigger, such as bicarbonate.

Methodology:

-

Prepare a standard solution of NaHS of known concentration to calibrate the H₂S-specific amperometric sensor (e.g., World Precision Instruments).

-

Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Place the calibrated electrode into the this compound solution and allow for a stable baseline reading.

-

Initiate the reaction by adding a solution of sodium bicarbonate to the desired final concentration.

-

Record the change in current over time, which corresponds to the concentration of H₂S released.

-

For concentration-dependent studies, repeat the procedure with varying initial concentrations of this compound.

Determination of cGMP Levels in Cultured Cells

Principle: A competitive enzyme immunoassay (EIA) is used to quantify the amount of cGMP in cell lysates following treatment with an H₂S donor.

Methodology:

-

Culture cells (e.g., rat aortic smooth muscle cells) to near confluence in appropriate multi-well plates.

-

Pre-incubate the cells in a serum-free medium for a designated period.

-

Expose the cells to varying concentrations of this compound (or other H₂S donors like NaHS as a positive control) for a short duration (e.g., 5-10 minutes).

-

Terminate the reaction and lyse the cells using 0.1 N HCl.

-

Centrifuge the lysates to pellet cellular debris.

-

Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA kit, following the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

Ex Vivo Vasorelaxation Assay

Principle: The ability of this compound to induce vasorelaxation is assessed by measuring the change in tension of pre-contracted aortic rings in an organ bath setup.

Methodology:

-

Isolate the thoracic aorta from a euthanized animal (e.g., mouse or rat) and place it in cold Krebs-Henseleit buffer.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension of approximately 1-1.5 g for at least 60 minutes.

-

Induce contraction of the aortic rings with a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM), until a stable plateau is reached.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Conclusion and Future Directions

This compound serves as a critical tool for investigating the nuanced roles of H₂S in metabolic regulation. Its primary mechanism of action, the slow release of H₂S and subsequent elevation of cGMP, triggers a cascade of events that modulate key metabolic pathways, including oxidative phosphorylation, glycolysis, and fatty acid metabolism. The dose-dependent nature of these effects, particularly on mitochondrial respiration, highlights the complexity of H₂S signaling.

While significant progress has been made, further research is required to fully elucidate the tissue-specific effects of this compound and H₂S on metabolic fluxes in vivo. Understanding the interplay between H₂S and other signaling molecules in different metabolic states will be crucial for harnessing the therapeutic potential of this compound and other H₂S donors in the context of metabolic diseases such as diabetes, obesity, and cardiovascular disorders. The detailed protocols and summarized data within this guide provide a solid foundation for researchers to design and execute further investigations in this promising field.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. NO-H2S interactions involve cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cGMP-dependent protein kinase contributes to hydrogen sulfide-stimulated vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogen sulfide (H2S) metabolism in mitochondria and its regulatory role in energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The mitochondrial NADH pool is involved in hydrogen sulfide signaling and stimulation of aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. laurentian.scholaris.ca [laurentian.scholaris.ca]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Thioglycine's Vasorelaxant Effect in Aortic Ring Assays: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the vasorelaxant effects of thioglycine, a hydrogen sulfide (B99878) (H₂S) donor, as observed in aortic ring assays. This compound has been identified as a biologically active molecule that promotes vasorelaxation through the enhancement of cyclic guanosine (B1672433) monophosphate (cGMP) formation.[1][2] This document details the quantitative data on its efficacy, comprehensive experimental protocols for its assessment, and the underlying signaling pathways involved. The information presented is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a vital role in the regulation of vascular tone.[3] Dysregulation of endogenous H₂S metabolism has been implicated in various cardiovascular diseases, making exogenous H₂S donors a promising therapeutic strategy. This compound, a thioamino acid, has emerged as a novel H₂S donor that liberates H₂S in the presence of bicarbonate.[1][2][4] Studies utilizing aortic ring assays have demonstrated its capacity to induce vasorelaxation, highlighting its potential for the development of new cardiovascular drugs.[1][2] This guide will explore the current understanding of this compound's effects on vascular smooth muscle and the experimental methodologies used to characterize these effects.

Mechanism of Action of this compound in Vasorelaxation

This compound exerts its vasorelaxant effect primarily through the donation of H₂S.[1][2] The released H₂S initiates a signaling cascade within vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vessel. A key mechanism in this process is the enhancement of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] H₂S has been shown to inhibit phosphodiesterases (PDEs), the enzymes responsible for the breakdown of cGMP. This inhibition leads to an accumulation of cGMP, which then activates protein kinase G (PKG).[5][6] PKG, in turn, phosphorylates several downstream targets that collectively promote vasorelaxation. These targets include proteins that decrease intracellular calcium levels and reduce the calcium sensitivity of the contractile machinery. Additionally, the activation of ATP-sensitive potassium (KATP) channels by H₂S is another identified mechanism contributing to vasorelaxation, leading to hyperpolarization of the smooth muscle cell membrane.[3]

Quantitative Analysis of this compound-Induced Vasorelaxation

The vasorelaxant properties of this compound have been quantified in studies using mouse aortic rings. The following table summarizes the key pharmacological parameters obtained from dose-response curves.

| Compound | EC₅₀ (μM) | Eₘₐₓ (%) | Pre-contraction Agent | Vessel Preparation | Reference |

| This compound | ~300 | ~80% | Phenylephrine (B352888) (1 μM) | Endothelium-denuded mouse aortic rings | [2] |

| NaHS (H₂S donor) | ~100 | ~95% | Phenylephrine (1 μM) | Endothelium-denuded mouse aortic rings | [2] |

| GYY4137 (slow-releasing H₂S donor) | >1000 | ~60% | Phenylephrine (1 μM) | Endothelium-denuded mouse aortic rings | [2] |

Note: The EC₅₀ and Eₘₐₓ values for this compound are estimated from the dose-response curve presented in Zhou et al. (2012).[2]

Experimental Protocols for Aortic Ring Assays

The aortic ring assay is a robust ex vivo method to assess the vasoactive properties of compounds. The following protocol is a generalized procedure that can be adapted for studying the effects of this compound.

Preparation of Aortic Rings

-

Animal Euthanasia and Aorta Excision: Euthanize a mouse (e.g., C57BL/6) via an approved method. Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.[7][8]

-

Cleaning and Sectioning: Immediately place the aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer. Under a dissecting microscope, remove any adhering fat and connective tissue.[7][8] Section the cleaned aorta into rings of approximately 1-2 mm in width.[7]

-

Endothelium Removal (Optional): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or forceps. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

Aortic Ring Mounting and Equilibration

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing K-H buffer.[9] The buffer should be maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Tension Application and Equilibration: Connect the upper hook to an isometric force transducer to record changes in tension. Apply a resting tension of approximately 1.0 g to each ring and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, replace the K-H buffer every 15-20 minutes.

Vasorelaxation Studies

-

Pre-contraction: After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 μM).[2] Allow the contraction to reach a stable plateau.

-

Cumulative Dose-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻³ M).[10][11] Record the relaxation response at each concentration until a maximal response is observed.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation).[12][13]

Signaling Pathways in this compound-Mediated Vasorelaxation

The vasorelaxant effect of this compound is initiated by the release of H₂S, which then triggers downstream signaling events in vascular smooth muscle cells.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of H₂S signaling in the cardiovascular system. Its ability to induce vasorelaxation in aortic ring assays, primarily through the cGMP pathway, underscores its potential as a lead compound for the development of novel antihypertensive agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the therapeutic applications of this compound and other H₂S donors. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 7. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]

- 11. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating the Anti-Inflammatory Properties of Thioglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Thioglycine. As a thiol-containing amino acid, this compound is postulated to exert its effects primarily through the donation of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with well-documented anti-inflammatory activities. This document outlines the putative mechanisms of action, summarizes key quantitative data from studies on H₂S donors in relevant inflammatory models, provides detailed experimental protocols for investigating these properties, and visualizes the involved signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a sulfur-containing analog of the amino acid glycine, has emerged as a molecule of interest due to its potential to modulate inflammatory responses. Its primary hypothesized mechanism of action is the release of hydrogen sulfide (H₂S). H₂S is now recognized as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), and plays a pivotal role in a wide range of physiological and pathophysiological processes. Notably, H₂S has been shown to possess potent anti-inflammatory properties, making H₂S-donating compounds like this compound attractive candidates for therapeutic development.

This guide will delve into the anti-inflammatory effects attributable to H₂S donation from molecules such as this compound, focusing on the impact on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Putative Mechanism of Action: The Role of Hydrogen Sulfide

The anti-inflammatory effects of this compound are believed to be mediated by its capacity to release H₂S. H₂S exerts its modulatory effects on inflammation through several interconnected mechanisms:

-

Inhibition of Pro-inflammatory Mediators: H₂S has been shown to suppress the expression and activity of key enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a reduction in the production of nitric oxide and prostaglandins, respectively.

-

Modulation of Inflammatory Signaling Pathways: H₂S can interfere with the activation of critical pro-inflammatory transcription factors and signaling cascades. It has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα, and by sulfhydrating the p65 subunit[1][2][3]. Furthermore, H₂S can modulate the phosphorylation status of MAPKs, including p38, ERK1/2, and JNK, thereby influencing downstream inflammatory gene expression[4][5][6][7][8]. H₂S has also been shown to attenuate the JAK/STAT pathway, particularly by reducing the phosphorylation of STAT3[9][10].

-

Reduction of Pro-inflammatory Cytokine Production: By modulating the aforementioned signaling pathways, H₂S effectively reduces the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) from immune cells such as macrophages[11][12][13].

-

Antioxidant Effects: H₂S can scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant capacity of cells, thereby mitigating oxidative stress, a key contributor to inflammation.

Quantitative Data on the Anti-Inflammatory Effects of H₂S Donors

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of various H₂S donors in both in vivo and in vitro models. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Anti-Inflammatory Effects of H₂S Donors

| Model | H₂S Donor | Dose | Outcome | Quantitative Result | Reference |

| Carrageenan-induced paw edema (rat) | DL-propargylglycine (PAG) - an inhibitor of H₂S synthesis | 50 mg/kg | Reduction in paw weight increase | 20% reduction at 3 hours | [14] |

| Carrageenan-induced paw edema (rat) | DL-propargylglycine (PAG) | 50 mg/kg | Reduction in MPO activity | 62% reduction | [14] |

| Methotrexate-induced hepatotoxicity (rat) | Sodium Hydrosulfide (NaHS) | 56 µmol/kg/day | Reduction in serum IL-6 | Statistically significant decrease | [9] |

| Methotrexate-induced hepatotoxicity (rat) | Sodium Hydrosulfide (NaHS) | 56 µmol/kg/day | Reduction in hepatic NF-κB p65 | Statistically significant decrease | [9] |

Table 2: In Vitro Anti-Inflammatory Effects of H₂S Donors on Macrophages

| Cell Line | Stimulant | H₂S Donor | Concentration | Outcome | Quantitative Result | Reference |

| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of TNF-α production | IC₅₀ = 70.4 ± 4.4 µM | [12] |

| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of IL-1β production | IC₅₀ = 134.1 ± 10.1 µM | [12] |

| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of Nitric Oxide production | IC₅₀ = 127.2 ± 32.4 µM | [12] |